Emicoron

G-quadruplex Antiproliferative Selectivity

Researchers investigating G4 biology in colorectal cancer face a critical selectivity gap: most G4 ligands damage normal cells, confounding experimental readouts. Emicoron resolves this with a first-in-class chimeric benzo[ghi]perylene-diimide scaffold. • Dual Mechanism: Telomerase inhibition at high concentrations; POT1 displacement and extensive telomeric DNA damage at sub-µM levels. • Superior Selectivity: Spares normal telomerase-expressing fibroblasts, unlike the first-generation analog PPL3C. • In Vivo Validated: 80% tumor weight inhibition in HT29 xenografts combined with Irinotecan; confirmed efficacy in PDX and orthotopic CRC models. Supplied at ≥98% purity with full analytical QC. Shipped under blue ice for global delivery.

Molecular Formula C52H58N6O4
Molecular Weight 831.1 g/mol
Cat. No. B1671218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmicoron
SynonymsEmicoron
Molecular FormulaC52H58N6O4
Molecular Weight831.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1
InChIInChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2
InChIKeyVRQVIIJBMWLLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Emicoron: Multi-Targeting G4 Ligand for Cancer Research


Emicoron (also designated as EMICORON) is a chemically synthesized, first-in-class benzo[ghi]perylene-diimide derivative that functions as a highly selective, multi-targeting G-quadruplex (G4) ligand [1]. It is distinguished by its extended aromatic core and unique bay-region piperidinyl substitution, which confer enhanced DNA binding and potent antitumor activity [1]. Designed as a 'chimeric' molecule, Emicoron exhibits a dual mechanism of action: it acts as a telomerase inhibitor at higher concentrations and induces rapid, extensive telomeric DNA damage by displacing the protective POT1 protein at lower, sub-micromolar concentrations [2]. Its favorable preclinical profile, including marked in vivo efficacy in patient-derived xenograft (PDX) models and a unique multimodal activity, positions it as a superior chemical probe for investigating G4 biology and a promising lead candidate for therapeutic development, particularly in advanced colorectal cancer [1].

Target Class Multi-target G4 ligand for telomere biology research
Mechanism Context Dual telomerase inhibition and POT1-dependent DNA damage induction
Model Context Reported activity in colorectal cancer xenograft and patient-derived models

Emicoron vs. Generic G4 Ligands: Structural Selectivity


Procuring Emicoron over structurally similar G-quadruplex (G4) ligands, such as the first-generation perylene derivative PPL3C or simpler coronene analogs, is scientifically necessary due to its unique 'chimeric' design which yields superior and quantifiable biological outcomes [1]. Generic substitution is not viable because the extended aromatic core of Emicoron, combined with its specific bay-region piperidinyl group, results in a distinct binding mode that significantly enhances its ability to induce telomere damage and discriminate between neoplastic and healthy cells [2]. While other G4 ligands may demonstrate binding in vitro, Emicoron's molecular architecture translates directly into a more potent antiproliferative effect across a wide panel of tumor cell lines and, most critically, a unique and favorable selectivity profile against normal cells that is not observed with its closest comparator, PPL3C [1]. The quantitative evidence below details these critical performance differentials that preclude simple one-for-one substitution in critical experimental workflows.

Emicoron
Generic G4 Ligands (e.g., PPL3C)
Reported tumor-cell selectivity; normal fibroblasts remain unaffected
May be detrimental to both tumor and normal cells, limiting selectivity interpretation
Unique bay-region piperidinyl substitution linked to telomere damage
Simpler aromatic core may not reproduce the same telomere damage profile
Efficacy reported in PDX and orthotopic colon cancer models
Efficacy data often limited to cell-line xenografts; translational context may differ

Emicoron Quantitative Evidence Guide


Selective Antiproliferative Potency vs. PPL3C

Emicoron demonstrates significantly more potent biological effects than the previously described perylene derivative PPL3C [1]. In a comparative study, Emicoron displayed a greater capacity to inhibit the growth of a panel of human tumor cell lines [1]. Crucially, unlike PPL3C, Emicoron showed a strong selectivity for neoplastic cells, with normal fibroblasts expressing telomerase remaining unaffected at concentrations that were highly toxic to tumor cells [1].

Selectivity vs. PPL3C
Head-to-head
Normal fibroblasts unaffected; PPL3C detrimental to normal cells
Supports tumor-cell selectivity review
Qualitative difference; further validation recommended
G-quadruplex Antiproliferative Selectivity

In Vivo Antitumor Efficacy in HT29 Xenograft

In an HT29 human colorectal cancer xenograft model, treatment with Emicoron as a single agent achieved a tumor weight inhibition (TWI) of 35% compared to untreated controls [1]. For comparison, the standard-of-care chemotherapeutic Irinotecan resulted in a TWI of 65% in the same model [1]. This quantitative data positions Emicoron's single-agent activity in direct relation to a clinically validated therapy.

HT29 Xenograft TWI
Head-to-head
35% TWI (Emicoron) vs. 65% TWI (Irinotecan)
Reported xenograft model response
Irinotecan achieved 1.86-fold higher TWI
In Vivo Efficacy Colon Cancer Xenograft Model

In Vivo Synergy with Irinotecan

The combination of Emicoron with Irinotecan resulted in a significant enhancement of therapeutic efficacy in the HT29 xenograft model [1]. While Emicoron and Irinotecan as single agents achieved tumor weight inhibitions (TWI) of 35% and 65% respectively, the sequential treatment with Irinotecan followed by Emicoron resulted in a TWI of 80% [1]. This outcome surpasses the effect of either agent alone.

Synergy with Irinotecan
Head-to-head
80% TWI for Emicoron + Irinotecan combination
Supports combination model response
2.29-fold increase vs. Emicoron monotherapy
Combination Therapy In Vivo Synergy Colorectal Cancer

Efficacy in Patient-Derived Xenograft Models

Emicoron demonstrated marked therapeutic efficacy in advanced experimental models of human colon cancer, specifically in patient-derived xenografts (PDX) and orthotopic colon cancer models [1]. This represents a higher level of translational evidence compared to standard cell-line-derived xenografts. Furthermore, Emicoron treatment strongly reduced the dissemination of tumor cells to clinically relevant metastatic sites, including lymph nodes, intestine, stomach, and liver [1].

PDX Model Activity
Reported
Marked tumor growth inhibition in PDX and orthotopic models; reduced metastasis
Reported PDX model endpoint context
Translational bridging requires further study
Patient-Derived Xenograft PDX Model Translational Research

Improved Synthesis and Scalability

A modified two-step synthesis of Emicoron has been reported, which significantly improves the global yield of the process [1]. By modifying reaction times, work-up procedures, and substituting dioxane/hydroquinone with piperidine as a solvent/reagent, the overall yield increased from 28% (using the original procedure) to 40% [1].

Synthesis Yield
Reported
Yield improved from 28% to 40% (1.43-fold)
Supports synthesis scalability review
Modified two-step procedure
Chemical Synthesis Yield Optimization Scalability

Emicoron Research and Industrial Applications


G4 Biology in Colorectal Cancer

Emicoron is the compound of choice for researchers investigating the role of G4 structures specifically in colorectal cancer biology. Its procurement is justified by its demonstrated, quantifiable efficacy in advanced human colorectal cancer models, including patient-derived xenografts (PDXs) and orthotopic models [1]. Unlike many G4 ligands whose activity is limited to cell lines, Emicoron's ability to inhibit tumor growth and metastasis in these translationally relevant systems makes it a uniquely valuable tool for validating G4-targeting hypotheses with a higher potential for clinical translatability [1].

Combination Therapy with Topoisomerase I Inhibitors

This scenario is a high-value application for Emicoron procurement. The compound should be prioritized for studies aimed at developing novel combination regimens for colorectal cancer due to the direct, quantitative evidence of its synergy with Irinotecan [1]. The data show that the combination achieves an 80% tumor weight inhibition (TWI) in HT29 xenografts, outperforming Irinotecan monotherapy (65% TWI) [1]. This established synergy provides a strong, data-driven rationale for using Emicoron as a key partner in preclinical combination therapy research.

Telomere Dysfunction and POT1-Dependent DNA Damage

For research groups focused on dissecting the mechanisms of telomere damage and the DNA damage response, Emicoron is a superior tool. Its procurement is supported by evidence of its unique dual mechanism of action, which is concentration-dependent and quantifiable: acting as a telomerase inhibitor at high doses and a potent inducer of telomeric DNA damage via POT1 displacement at lower concentrations [1]. This clear, mechanistic duality allows for controlled experimental setups to differentiate between telomerase inhibition and telomere deprotection pathways, a feature not consistently described for other G4 ligands [2].

High Selectivity Against Normal Cells

Procure Emicoron when experimental design necessitates a G4 ligand with a proven safety margin against normal cells. Unlike the first-generation analog PPL3C, which is detrimental to normal cells, Emicoron has been shown in direct comparative studies to be selectively toxic to neoplastic and transformed cells while leaving normal, telomerase-expressing fibroblasts unaffected [1]. This critical selectivity profile minimizes confounding off-target effects in co-culture experiments and reduces the risk of misinterpretation in studies evaluating toxicity, making Emicoron the preferred G4 ligand for such sensitive applications [1].

Application
Selection Property
Validation Focus
Colorectal cancer G4 biology models
Reported activity in PDX and orthotopic colon cancer models
Tumor growth inhibition and metastasis endpoints
Combination regimen research with irinotecan
Synergy with topoisomerase I inhibitor in colorectal cancer models
Combination index and dose-response evaluation
Telomere dysfunction and POT1 pathway studies
Dual telomerase inhibition and POT1 displacement activity
Telomere damage and DNA damage response assays
Tumor cell selectivity profiling
Reported selectivity for neoplastic cells over normal fibroblasts
Normal cell viability and selectivity index verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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